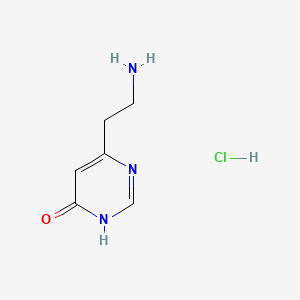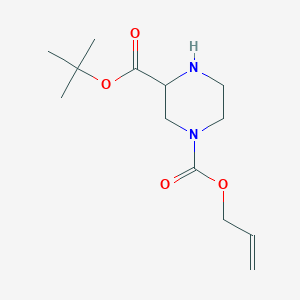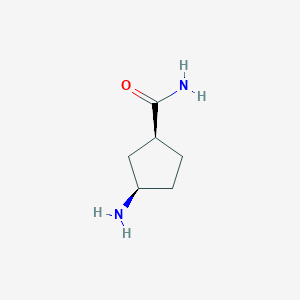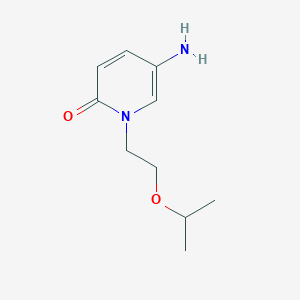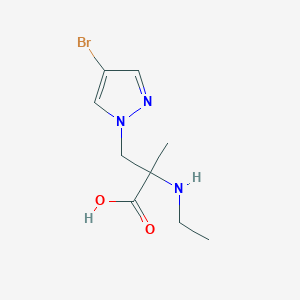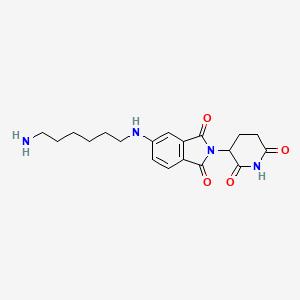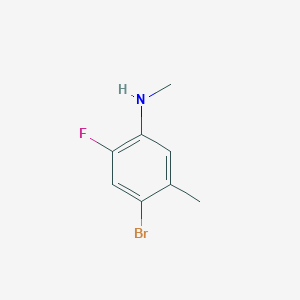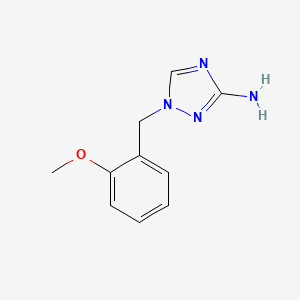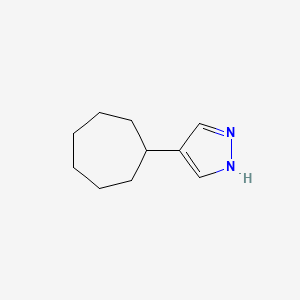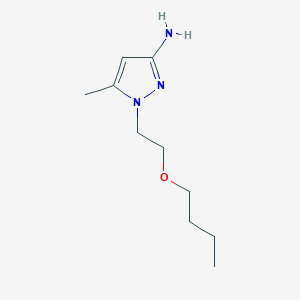
1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a butoxyethyl group and a methyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole with 2-butoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the butoxyethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazoles.
Applications De Recherche Scientifique
1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(2-Butoxyethyl)-3-methyl-1H-pyrazol-5-amine
- 1-(2-Butoxyethyl)-4-methyl-1H-pyrazol-3-amine
- 1-(2-Butoxyethyl)-5-ethyl-1H-pyrazol-3-amine
Comparison: 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine is unique due to the specific positioning of the butoxyethyl and methyl groups on the pyrazole ring. This structural arrangement can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
1-(2-butoxyethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-4-6-14-7-5-13-9(2)8-10(11)12-13/h8H,3-7H2,1-2H3,(H2,11,12) |
Clé InChI |
YCXKAMQQGJFGDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCN1C(=CC(=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
